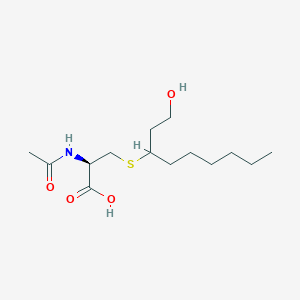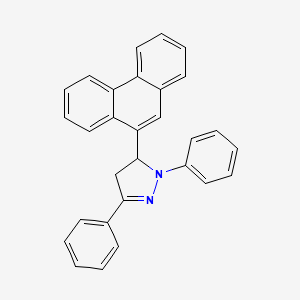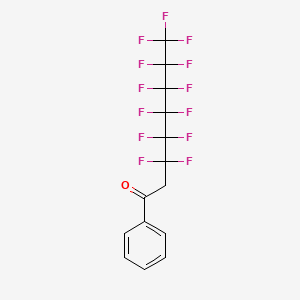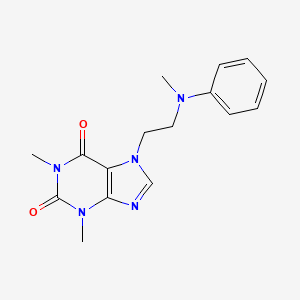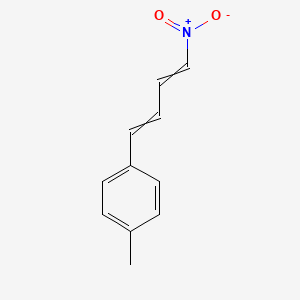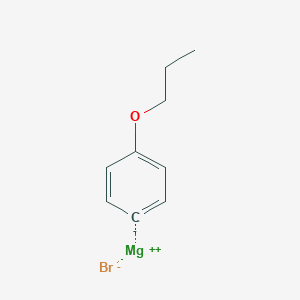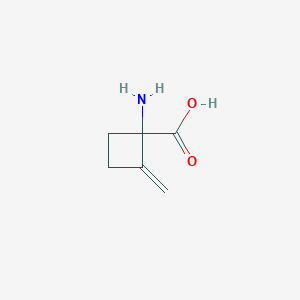
Cyclobutanecarboxylicacid, 1-amino-2-methylene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclobutanecarboxylicacid, 1-amino-2-methylene- is a unique organic compound characterized by its cyclobutane ring structure with an amino group and a methylene group attached to the carboxylic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutanecarboxylicacid, 1-amino-2-methylene- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutanone with ammonia and formaldehyde, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often require specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of Cyclobutanecarboxylicacid, 1-amino-2-methylene- may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Cyclobutanecarboxylicacid, 1-amino-2-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclobutanone derivatives, while reduction can produce cyclobutanol derivatives.
Aplicaciones Científicas De Investigación
Cyclobutanecarboxylicacid, 1-amino-2-methylene- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological targets.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Cyclobutanecarboxylicacid, 1-amino-2-methylene- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methylene group can participate in various chemical reactions. These interactions can affect enzyme activity, signal transduction pathways, and other cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1-Aminocyclobutanecarboxylic acid: Similar structure but lacks the methylene group.
Cyclobutanone: Contains a ketone group instead of the amino and methylene groups.
Cyclobutanecarboxylic acid: Lacks the amino and methylene groups.
Uniqueness
Cyclobutanecarboxylicacid, 1-amino-2-methylene- is unique due to the presence of both an amino group and a methylene group attached to the cyclobutane ring
Propiedades
Número CAS |
259097-28-4 |
|---|---|
Fórmula molecular |
C6H9NO2 |
Peso molecular |
127.14 g/mol |
Nombre IUPAC |
1-amino-2-methylidenecyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C6H9NO2/c1-4-2-3-6(4,7)5(8)9/h1-3,7H2,(H,8,9) |
Clave InChI |
UVZBHAAYGCFGJD-UHFFFAOYSA-N |
SMILES canónico |
C=C1CCC1(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrido[2,3-B][1,4]oxazepine](/img/structure/B12566139.png)
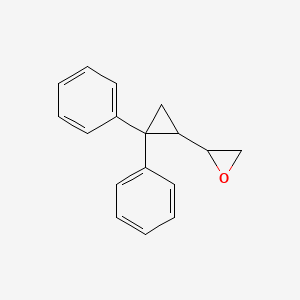

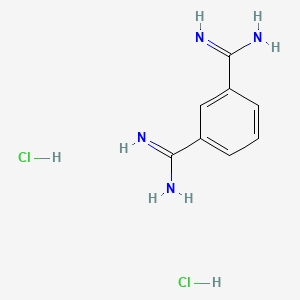

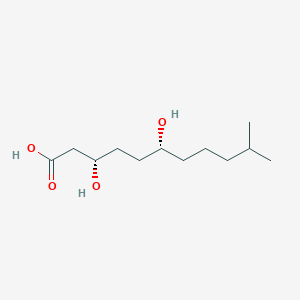
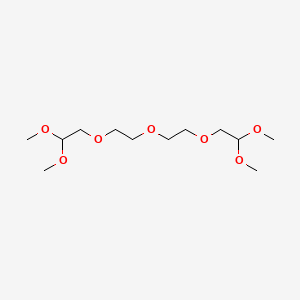
![3,3'-Disulfanediylbis{N-[(pyridin-4-yl)methyl]propanamide}](/img/structure/B12566194.png)
